molecular formula C4H6N2S B2819325 4-(Trideuteriomethyl)-1,3-thiazol-2-amine CAS No. 1185306-90-4

4-(Trideuteriomethyl)-1,3-thiazol-2-amine

Cat. No.: B2819325
CAS No.: 1185306-90-4
M. Wt: 117.18
InChI Key: OUQMXTJYCAJLGO-FIBGUPNXSA-N
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Description

4-(Trideuteriomethyl)-1,3-thiazol-2-amine is a compound that features a thiazole ring substituted with a trideuteriomethyl group at the 4-position and an amine group at the 2-position. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in studies involving isotopic effects and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine typically involves the introduction of deuterium atoms into the thiazole ring. One common method involves the use of perdeuteriated starting materials. For instance, perdeuteriated 3-methyl-2,4-pentanedione can be converted through an 8-step synthesis process involving intermediates such as tert-butyl 5-formyl-3,4-bis(trideuteriomethyl)pyrrole-2-carboxylate . The reaction conditions often require careful control to maintain the fidelity of isotope substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthesis routes that ensure high yield and purity. Techniques such as flow chemistry could be employed to facilitate the large-scale production of this compound, ensuring consistent isotopic labeling and minimizing contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Trideuteriomethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

4-(Trideuteriomethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a labeled compound in studies involving isotopic effects and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Utilized in the development of new materials and catalysts, where isotopic labeling can provide insights into reaction pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(Trideuteriomethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trideuteriomethyl group can influence the compound’s reactivity and stability, potentially altering its interaction with enzymes and receptors. This isotopic effect can be leveraged to study the compound’s behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trideuteriomethyl)-1,3-thiazol-2-amine include other deuterated thiazole derivatives and isotopically labeled heterocycles. Examples include:

  • 2-(Trideuteriomethyl)-1,3-thiazole
  • 4-(Trideuteriomethyl)-1,3-oxazole

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This compound’s deuterium atoms can significantly influence its chemical and biological properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-(trideuteriomethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMXTJYCAJLGO-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185306-90-4
Record name 4-(trideuteriomethyl)-1,3-thiazol-2-amine
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